3-(3-Bromophenyl)azetidine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

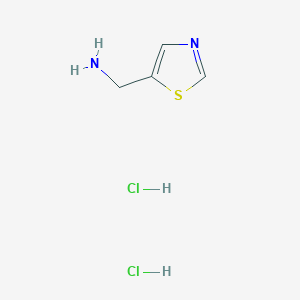

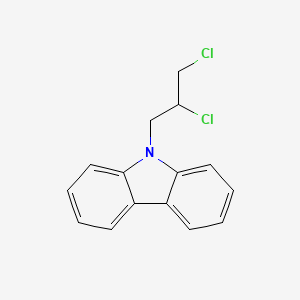

3-(3-Bromophenyl)azetidine hydrochloride, also known as BPAH, is an organic compound with the chemical formula C9H11BrClN . It has a molecular weight of 248.55 . The compound is typically a white to yellow solid .

Synthesis Analysis

The synthesis of azetidines, including 3-(3-Bromophenyl)azetidine hydrochloride, has been a topic of research. A visible-light-mediated intermolecular aza Paternò–Büchi reaction has been reported, which utilizes the unique triplet state reactivity of oximes, specifically 2-isoxazoline-3-carboxylates . This approach allows for the synthesis of highly functionalized azetidines from readily available precursors .Molecular Structure Analysis

The linear formula of 3-(3-Bromophenyl)azetidine hydrochloride is C9H11BrClN . The InChI code is 1S/C9H10BrN.ClH/c10-9-3-1-2-7(4-9)8-5-11-6-8;/h1-4,8,11H,5-6H2;1H .Physical And Chemical Properties Analysis

3-(3-Bromophenyl)azetidine hydrochloride is a white to yellow solid . It has a molecular weight of 248.55 and a linear formula of C9H11BrClN . The compound should be stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen

Building Blocks for Polyamines

Azetidines, including “3-(3-Bromophenyl)azetidine hydrochloride”, can be used as building blocks for polyamines through anionic and cationic ring-opening polymerization . This process can be controlled to produce polymers with various structures .

Antibacterial and Antimicrobial Coatings

The polymers resulting from the polymerization of azetidines can be used in the development of antibacterial and antimicrobial coatings . These coatings can be applied in various fields, such as healthcare and food packaging .

CO2 Adsorption

Azetidine-based polymers have shown potential in CO2 adsorption . This application is particularly relevant in the context of climate change and efforts to reduce greenhouse gas emissions .

Chelation and Materials Templating

Azetidine-based polymers can also be used in chelation and materials templating . This involves the formation of complex molecules that can bind to metal ions, which can be useful in various industrial processes .

Non-viral Gene Transfection

Another interesting application of azetidine-based polymers is in non-viral gene transfection . This involves the introduction of foreign DNA into cells, a process that is crucial in genetic engineering and gene therapy .

Synthesis of New [2+2] Cycloaddition Reactions

Azetidines have been used in the invention of new [2+2] cycloaddition reactions . This type of reaction is a fundamental process in organic chemistry, used in the synthesis of various complex organic compounds .

Applications of Metalated Azetidines

Metalated azetidines, which could potentially include “3-(3-Bromophenyl)azetidine hydrochloride”, have found applications in various areas of chemistry . This includes the synthesis of new compounds and the development of new chemical reactions .

Facile Opening with Carbon Nucleophiles

Azetidines can undergo facile opening with carbon nucleophiles . This reaction is useful in the synthesis of a wide range of organic compounds .

Safety and Hazards

The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include wearing protective gloves/clothing/eye protection/face protection, and rinsing cautiously with water in case of contact with eyes .

Zukünftige Richtungen

Azetidines, including 3-(3-Bromophenyl)azetidine hydrochloride, have seen increased prominence as saturated building blocks in the field of drug discovery . Future research may focus on developing efficient and robust methods for their synthesis . The potential of azetidines in peptidomimetic and nucleic acid chemistry is also considered remarkable .

Eigenschaften

IUPAC Name |

3-(3-bromophenyl)azetidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrN.ClH/c10-9-3-1-2-7(4-9)8-5-11-6-8;/h1-4,8,11H,5-6H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVZYTUNGTQYOOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C2=CC(=CC=C2)Br.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Bromophenyl)azetidine hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2975457.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-phenoxyethyl)amino)-2-methylpropanoic acid](/img/structure/B2975460.png)

![2-(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2975464.png)

![2-[[5-Butylsulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methylsulfanyl]-4,6-dimethylpyrimidine](/img/structure/B2975471.png)

![1-(4H-chromeno[4,3-d]thiazol-2-yl)-3-(thiophen-2-yl)urea](/img/structure/B2975479.png)